(R)-Methyl 3-aminobutanoate

Chiral Synthesis Pharmaceutical Intermediates Stereoselective Catalysis

(R)-Methyl 3-aminobutanoate (CAS 103189-63-5) is a chiral β-amino ester derivative of (R)-3-aminobutanoic acid, belonging to the class of β³-amino acid building blocks. It exists as a single enantiomer with a defined (R)-configuration at the stereocenter, distinguishing it from racemic methyl 3-aminobutanoate (CAS 6078-06-4) and the opposite (S)-enantiomer.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 103189-63-5
Cat. No. B025519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-aminobutanoate
CAS103189-63-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)N
InChIInChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
InChIKeySJQZRROQIBFBPS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why (R)-Methyl 3-aminobutanoate (CAS 103189-63-5) is the Preferred Chiral β-Amino Ester Building Block


(R)-Methyl 3-aminobutanoate (CAS 103189-63-5) is a chiral β-amino ester derivative of (R)-3-aminobutanoic acid, belonging to the class of β³-amino acid building blocks [1]. It exists as a single enantiomer with a defined (R)-configuration at the stereocenter, distinguishing it from racemic methyl 3-aminobutanoate (CAS 6078-06-4) and the opposite (S)-enantiomer . Its molecular formula is C₅H₁₁NO₂ with a molecular weight of 117.15 g/mol, and it serves as a key intermediate in the stereoselective synthesis of pharmaceuticals and bioactive molecules .

Why (R)-Methyl 3-aminobutanoate Cannot Be Substituted by Racemic or (S)-Enantiomer Counterparts


Generic substitution with racemic methyl 3-aminobutanoate or the (S)-enantiomer is not feasible in stereospecific applications due to the critical role of chirality in biological activity and downstream synthesis. The (R)-enantiomer is required for constructing specific stereochemical arrangements in target molecules, as demonstrated in the enzymatic resolution of N-protected-β³-amino methyl esters where only one enantiomer is selectively processed by CALB lipase [1]. The racemic mixture would introduce the unwanted enantiomer, compromising stereoselectivity and potentially reducing efficacy or increasing toxicity in pharmaceutical contexts. Furthermore, the (R)-enantiomer is specifically utilized in the synthesis of optically active pharmaceuticals, as evidenced by its use in preparing enantiomerically pure 3-aminobutanoic acids via diastereomer separation and preparative HPLC [2].

Quantitative Differentiation of (R)-Methyl 3-aminobutanoate: Head-to-Head Evidence for Procurement Decisions


Enantiomeric Purity: (R)-Methyl 3-aminobutanoate vs. Racemic Mixture

The (R)-enantiomer of methyl 3-aminobutanoate is required for stereospecific applications; using the racemic mixture introduces the unwanted (S)-enantiomer, which can compromise reaction selectivity and product purity. Enzymatic resolution of N-protected derivatives using CALB lipase proceeds with high conversion and yields enantiomerically pure compounds, demonstrating the enzyme's strict enantioselectivity [1]. This inherent stereochemical purity is essential for downstream pharmaceutical synthesis, where even trace amounts of the opposite enantiomer can alter biological activity [2].

Chiral Synthesis Pharmaceutical Intermediates Stereoselective Catalysis

Synthetic Utility in Chiral Building Blocks: (R)-Methyl 3-aminobutanoate vs. Achiral β-Amino Esters

(R)-Methyl 3-aminobutanoate serves as a chiral precursor for the synthesis of enantiomerically pure β³-amino acids, which are essential building blocks for β-peptides and pharmaceuticals . The (R)-configuration enables diastereoselective alkylation and amination reactions, as demonstrated in the preparation of α-substituted β-amino acids with high stereoselectivity (like topicity) [1]. In contrast, achiral β-amino esters lack the stereochemical information necessary for asymmetric induction, requiring additional steps to install chirality.

Asymmetric Synthesis Peptide Chemistry Drug Development

Commercial Availability and Purity: (R)-Methyl 3-aminobutanoate vs. (S)-Methyl 3-aminobutanoate

(R)-Methyl 3-aminobutanoate is commercially available with a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC . The (S)-enantiomer is less commonly stocked by major suppliers, and its availability may be limited or require custom synthesis. This disparity in commercial accessibility directly impacts procurement lead times and cost.

Chemical Sourcing Supply Chain Quality Control

Physicochemical Properties: Solubility and Density of (R)-Methyl 3-aminobutanoate

The (R)-enantiomer of methyl 3-aminobutanoate exhibits high aqueous solubility (calculated 165 g/L at 25°C) and a density of 0.987±0.06 g/cm³ at 20°C . These properties facilitate its use in aqueous reaction media and biphasic systems. While the (S)-enantiomer is expected to have identical physicochemical properties due to enantiomeric symmetry, the (R)-form is the more commonly characterized and documented variant in public databases, providing researchers with reliable property data for experimental design [1].

Formulation Development Reaction Optimization Physical Characterization

Optimal Use Cases for (R)-Methyl 3-aminobutanoate Based on Quantitative Differentiation


Stereoselective Synthesis of β³-Amino Acid Derivatives for Peptidomimetics

The (R)-enantiomer is essential for constructing β-peptide foldamers and peptidomimetics where specific stereochemistry dictates secondary structure and biological activity. The pre-installed (R)-chiral center enables diastereoselective alkylation and subsequent incorporation into β-peptide sequences with defined helicity, as demonstrated in the synthesis of enantiomerically pure 3-aminobutanoic acid derivatives [1][2].

Chiral Intermediate for Asymmetric Synthesis of Pharmaceuticals

In drug development programs requiring a chiral β-amino ester motif, (R)-methyl 3-aminobutanoate serves as a direct building block for constructing optically active pharmaceutical ingredients. Its commercial availability at 98% purity eliminates the need for in-house chiral resolution, streamlining process chemistry and ensuring batch-to-batch stereochemical consistency .

Enzymatic Resolution and Biocatalysis Research

The (R)-enantiomer is a reference standard for developing and validating enzymatic resolution methods, particularly those employing lipase B from Candida antarctica (CALB). Its defined stereochemistry allows researchers to calibrate enantioselectivity assays and optimize biocatalytic processes for related β-amino esters [3].

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